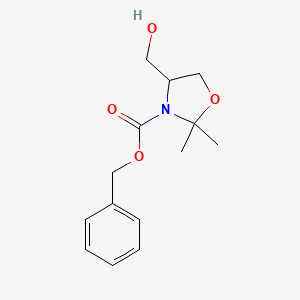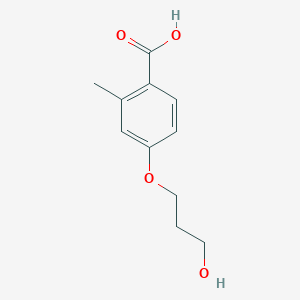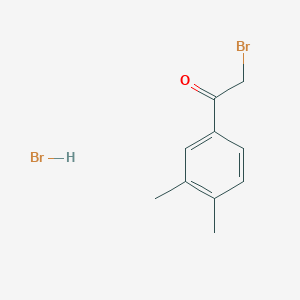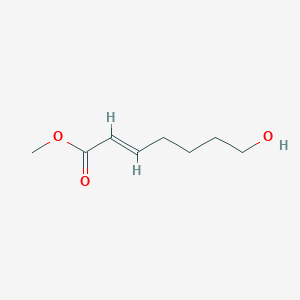
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group. It is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine typically involves the reaction of a chiral amino alcohol with a carbonyl compound. One common method is the condensation of ®-2-amino-2-methyl-1-propanol with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amino alcohol. This intermediate is then reacted with formaldehyde to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The Cbz protecting group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrogenation using Pd/C in the presence of hydrogen gas is effective for deprotection.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino alcohols.
Substitution: Free amines.
Applications De Recherche Scientifique
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine involves its ability to form stable intermediates and react with various nucleophiles and electrophiles. The oxazolidine ring provides a rigid framework that can enhance the selectivity and reactivity of the compound in chemical reactions. The Cbz protecting group offers stability and can be selectively removed under mild conditions, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: The enantiomer of the compound, differing in the configuration at the chiral center.
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: A similar compound with a tert-butyl ester group instead of the Cbz group.
Uniqueness
(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in asymmetric synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
benzyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDPVSVYWSMCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)


